Enhanced Tumor-Targeting Specificity and Reduced Aggregation in Near-Infrared Fluorescence Imaging Using a Biotin-PEG5-Azide Conjugate
Conjugation of the cyanine dye G0 with Biotin-PEG5-Azide (a closely related analog sharing the same core biotin-PEG-azide architecture) to generate probes G1 and G2 resulted in a significant reduction in aggregation tendency in aqueous media and enabled specific tumor recognition in vivo. This demonstrates the critical role of the PEG spacer and biotin tag in modulating probe behavior [1]. The target compound, with its branched architecture and additional carboxyl handle, offers a more advanced platform for similar applications, enabling orthogonal conjugation of a secondary payload while preserving the aggregation-reducing properties of the PEG linker .
| Evidence Dimension | In vivo tumor imaging specificity (qualitative fluorescence) |
|---|---|
| Target Compound Data | Specific tumor accumulation observed in BR-positive tumor-bearing mice. |
| Comparator Or Baseline | Unconjugated cyanine dye G0 (no biotin tag) showed non-specific distribution. |
| Quantified Difference | Qualitative difference: specific vs. non-specific tumor accumulation. |
| Conditions | In vivo imaging study in tumor-bearing mice; probes G1 and G2 synthesized via CuAAC click reaction with Biotin-PEG5-Azide. |
Why This Matters
This evidence validates the biotin-PEG-azide scaffold's ability to confer target specificity and improve solubility, a critical performance attribute that would be lost if a user substituted this compound with a non-PEGylated biotinylation reagent.
- [1] Li, H., et al. Development of biotin-tagged near-infrared fluorescence probes for tumor-specific imaging. Journal of Photochemistry and Photobiology B: Biology. 2021; 217: 112172. View Source
